molecular formula C30H24N4O4 B14749111 N-phenylpropenyl tadalafil

N-phenylpropenyl tadalafil

Cat. No.: B14749111
M. Wt: 504.5 g/mol
InChI Key: DCIYBTKJBFFGKX-VHXVRVANSA-N
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Description

N-phenylpropenyl tadalafil is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is primarily used to treat erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylpropenyl tadalafil involves several steps, starting with the preparation of the tadalafil core structure. The key steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

N-phenylpropenyl tadalafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-phenylpropenyl tadalafil has a wide range of scientific research applications:

Mechanism of Action

N-phenylpropenyl tadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. The compound’s molecular targets include PDE5, which is predominantly found in the corpus cavernosum of the penis and vascular smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylpropenyl tadalafil is unique due to its structural modification, which may enhance its pharmacological properties and provide additional therapeutic benefits.

Properties

Molecular Formula

C30H24N4O4

Molecular Weight

504.5 g/mol

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C30H24N4O4/c35-27-17-33(31-14-6-9-19-7-2-1-3-8-19)30(36)24-16-22-21-10-4-5-11-23(21)32-28(22)29(34(24)27)20-12-13-25-26(15-20)38-18-37-25/h1-15,24,29,32H,16-18H2/b9-6+,31-14+/t24-,29-/m1/s1

InChI Key

DCIYBTKJBFFGKX-VHXVRVANSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)/N=C/C=C/C7=CC=CC=C7

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N=CC=CC7=CC=CC=C7

Origin of Product

United States

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